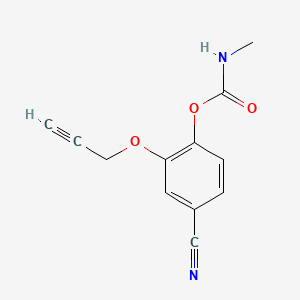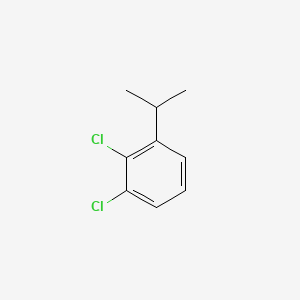
1,2-Dichloro-3-(propan-2-yl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dichloro(1-methylethyl)benzene, also known as 1,2-dichloro-4-(1-methylethyl)benzene, is an aromatic compound with a benzene ring substituted by two chlorine atoms and an isopropyl group. This compound is part of the larger family of chlorinated benzenes, which are known for their diverse applications in various fields such as organic synthesis, industrial processes, and scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Dichloro(1-methylethyl)benzene can be synthesized through electrophilic aromatic substitution reactions. One common method involves the chlorination of isopropylbenzene (cumene) using chlorine gas in the presence of a catalyst such as ferric chloride (FeCl3). The reaction typically occurs under controlled conditions to ensure selective substitution at the desired positions on the benzene ring .
Industrial Production Methods
In industrial settings, the production of dichloro(1-methylethyl)benzene often involves large-scale chlorination processes. These processes are designed to maximize yield and purity while minimizing by-products. The use of continuous flow reactors and advanced separation techniques helps achieve efficient production of the compound .
Analyse Des Réactions Chimiques
Types of Reactions
Dichloro(1-methylethyl)benzene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding chlorinated benzoic acids.
Reduction: Reduction reactions can convert the chlorine substituents to hydrogen, yielding isopropylbenzene.
Substitution: Nucleophilic substitution reactions can replace the chlorine atoms with other functional groups such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C) are often used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH3) can be employed under appropriate conditions.
Major Products Formed
Oxidation: Chlorinated benzoic acids.
Reduction: Isopropylbenzene.
Substitution: Hydroxyl or amino-substituted derivatives.
Applications De Recherche Scientifique
Dichloro(1-methylethyl)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and cellular components.
Medicine: Investigated for its potential use in developing pharmaceuticals and therapeutic agents.
Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials science.
Mécanisme D'action
The mechanism of action of dichloro(1-methylethyl)benzene involves its interaction with molecular targets such as enzymes and receptors. The compound can undergo electrophilic aromatic substitution reactions, where the chlorine atoms act as electron-withdrawing groups, influencing the reactivity of the benzene ring. This can affect the compound’s binding affinity and activity in biological systems .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2-Dichlorobenzene: Lacks the isopropyl group, making it less sterically hindered.
1,4-Dichlorobenzene: Has chlorine atoms in the para position, resulting in different chemical properties.
Isopropylbenzene (Cumene): Lacks chlorine substituents, making it more reactive towards electrophilic substitution.
Uniqueness
Dichloro(1-methylethyl)benzene is unique due to the presence of both chlorine atoms and an isopropyl group on the benzene ring. This combination of substituents imparts distinct chemical and physical properties, making it valuable for specific applications in organic synthesis and industrial processes .
Propriétés
Numéro CAS |
51345-56-3 |
|---|---|
Formule moléculaire |
C9H10Cl2 |
Poids moléculaire |
189.08 g/mol |
Nom IUPAC |
1,2-dichloro-3-propan-2-ylbenzene |
InChI |
InChI=1S/C9H10Cl2/c1-6(2)7-4-3-5-8(10)9(7)11/h3-6H,1-2H3 |
Clé InChI |
NYCKJGRASIXRFK-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C1=C(C(=CC=C1)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2-Ethyl-2-azaspiro[4.4]nonan-7-yl)methanol](/img/structure/B13960647.png)

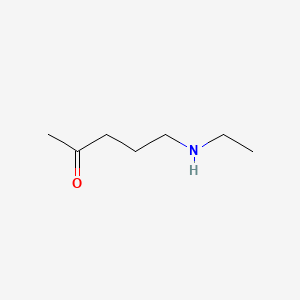
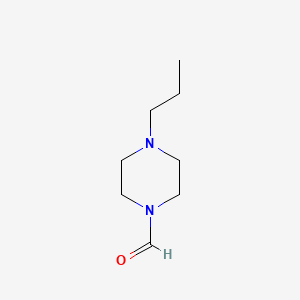
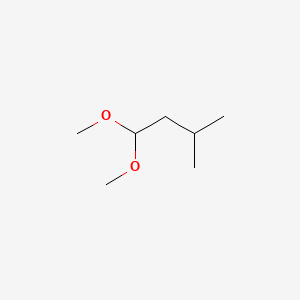
![4-[(Z)-{[5-(Diethylamino)-2-furyl]methylene}amino]phenol](/img/structure/B13960677.png)
![1-(2-(Bromomethyl)-6-azaspiro[3.4]octan-6-yl)ethanone](/img/structure/B13960689.png)
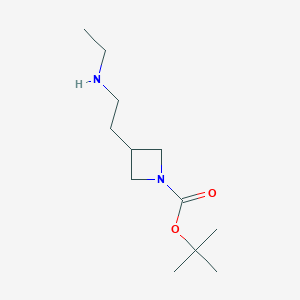
![1,2,3,4-Tetramethyldibenzo[b,d]furan](/img/structure/B13960693.png)
![4,6-Bis(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B13960699.png)

